molecular formula C6H13ClF2N2O2 B7803405 Eflornithine hydrochloride CAS No. 81645-68-3

Eflornithine hydrochloride

Numéro de catalogue: B7803405
Numéro CAS: 81645-68-3
Poids moléculaire: 218.63 g/mol
Clé InChI: VKDGNNYJFSHYKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step process involving the reaction of ornithine with difluoromethylornithine. The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like methanol and acetic acid, with temperature control to optimize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but with enhanced purification steps to ensure high purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to validate the purity and concentration of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylornithine derivatives, while reduction may produce various amine derivatives .

Applications De Recherche Scientifique

Dermatological Applications

1.1 Treatment of Hirsutism

Eflornithine hydrochloride is primarily known for its topical formulation (13.9% cream), marketed under the brand name Vaniqa. It is FDA-approved for the reduction of unwanted facial hair in women with hirsutism. The mechanism of action involves the irreversible inhibition of ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis, which plays a role in hair follicle growth and proliferation .

Clinical Efficacy

  • Clinical Trials : Multiple randomized controlled trials have demonstrated the efficacy of eflornithine cream in reducing hair growth. In one study, patients using eflornithine experienced a significant reduction in hair density and length after 24 weeks of treatment compared to a placebo group .
  • Patient Outcomes : Approximately 35% of patients treated with eflornithine showed significant improvement, while only 9% of those receiving placebo reported similar benefits . The effects are cumulative; longer treatment durations correlate with improved outcomes.

Safety Profile

This compound cream is generally well-tolerated, with minor side effects such as skin irritation being the most common . In clinical studies, no serious adverse effects were reported, making it a viable option for long-term use .

Oncological Applications

2.1 Treatment of Neuroblastoma

This compound has been repurposed for use in oncology, specifically in treating high-risk neuroblastoma. It is utilized as an adjunct therapy following initial treatments that include anti-GD2 immunotherapy. The drug's ability to inhibit ODC helps restore balance in cellular processes that are often dysregulated in cancer cells .

Mechanism of Action in Cancer

  • Polyamine Synthesis Inhibition : By inhibiting ODC, eflornithine disrupts polyamine synthesis, which is vital for cell growth and differentiation. This action can lead to cytostatic effects on tumor cells, particularly those expressing MYCN oncogenes .
  • Clinical Outcomes : Studies indicate that eflornithine can prevent or delay tumor formation in animal models and may enhance the effectiveness of other treatments when used in combination .

Innovative Research Applications

Recent studies have explored novel delivery methods for this compound:

3.1 Nanofiber Drug Delivery Systems

Research has investigated electrospun nanofibers loaded with this compound for enhanced topical delivery. These systems demonstrate improved biocompatibility and controlled release profiles, potentially leading to better patient compliance and outcomes in managing hirsutism .

Key Findings from Research

  • In Vitro Studies : Eflornithine-loaded nanofibers showed promising results in reducing hair growth in animal models while maintaining a high safety profile .
  • Potential Applications : Such innovative delivery systems could expand the therapeutic uses of eflornithine beyond hirsutism to other dermatological conditions requiring localized treatment.

Future Directions and Research

Ongoing research continues to explore additional applications for this compound:

  • Combination Therapies : Investigating its role as an adjunct therapy alongside laser treatments for improved efficacy in hair removal .
  • Broader Oncological Applications : Studying its potential use against other malignancies where ODC inhibition may prove beneficial.

Summary Table of this compound Applications

Application AreaIndicationMechanism of ActionClinical Evidence
DermatologyHirsutismInhibition of ornithine decarboxylaseSignificant reduction in hair growth
OncologyHigh-risk neuroblastomaDisruption of polyamine synthesisPrevents tumor formation
Innovative ResearchNanofiber drug deliveryEnhanced localized deliveryImproved safety and efficacy profiles

Mécanisme D'action

Eflornithine hydrochloride exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting this enzyme, this compound reduces the levels of polyamines, thereby inhibiting cell growth and proliferation . This mechanism is particularly effective in treating conditions where rapid cell growth is a factor, such as in certain cancers and parasitic infections .

Comparaison Avec Des Composés Similaires

Uniqueness: Eflornithine hydrochloride is unique in its irreversible inhibition of ornithine decarboxylase, making it highly effective in reducing polyamine levels. This specificity and irreversible binding distinguish it from other similar compounds, providing a targeted approach to treating diseases involving rapid cell proliferation .

Activité Biologique

Eflornithine hydrochloride, an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), is primarily known for its applications in treating African trypanosomiasis and excessive facial hair growth (hirsutism) in women. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications, supported by data tables and relevant research findings.

Eflornithine functions as a suicide inhibitor of ODC, a key enzyme involved in polyamine biosynthesis. By irreversibly binding to ODC, eflornithine prevents the natural substrate ornithine from accessing the active site, thereby inhibiting polyamine synthesis essential for cell proliferation and differentiation. This mechanism is crucial in both cancer treatment and managing hirsutism:

  • Inhibition of ODC : Eflornithine's difluoromethyl group allows it to bind covalently to a cysteine residue (Cys-360) within the ODC active site, effectively blocking ornithine's entry .
  • Impact on Cancer Cells : In neuroblastoma models, eflornithine has been shown to induce cellular senescence and suppress tumor formation by downregulating oncogenic drivers like MYCN and LIN28B .

Efficacy in Clinical Studies

Eflornithine is primarily used in two contexts: treatment for African trypanosomiasis and as a topical agent for reducing facial hair growth.

1. Treatment of African Trypanosomiasis

Eflornithine is recognized as a critical drug for treating Trypanosoma brucei gambiense infections, particularly for patients who are refractory to traditional treatments:

  • Clinical Efficacy : In clinical trials, eflornithine has demonstrated a significant reduction in parasitemia and improved patient outcomes compared to placebo .
  • Long-term Impact : The drug has been noted for its safety profile and effectiveness in preventing relapses in high-risk patients .

2. Topical Application for Hirsutism

This compound cream (15%) is marketed under the brand name Vaniqa for the treatment of hirsutism:

  • Clinical Trials : A study involving 54 participants showed that 58% of those treated with eflornithine experienced at least some improvement in facial hair growth after 24 weeks, compared to 34% in the placebo group .
  • Statistical Significance : The success rates were significantly higher in the eflornithine group (24.4% success rate) compared to the vehicle group (4.3%) after 24 weeks of treatment (p ≤ 0.001) .

Table 1: Clinical Study Outcomes for Hirsutism Treatment

Study ReferenceEflornithine Group Success Rate (%)Placebo Group Success Rate (%)p-value
Study A24.44.3≤ 0.001
Study B44.013.0≤ 0.001
Overall58% improvement34% improvement-

Case Study: Efficacy of Eflornithine Cream

In a double-blind study assessing the effectiveness of eflornithine cream versus placebo, patients applied the cream twice daily over a period of 24 weeks. The results indicated:

  • Physician Assessments : Statistically significant improvements were noted at multiple time points (weeks 6, 10, and 22) with p-values indicating strong treatment effects .
  • Self-assessment Reports : Patients reported a preference for the eflornithine-treated side compared to the control side at week 34 (p = 0.017) .

Propriétés

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGNNYJFSHYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019072
Record name Eflornithine hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81645-68-3, 68278-23-9
Record name Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81645-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68278-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EFLORNITHINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eflornithine hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-DL-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFLORNITHINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eflornithine hydrochloride
Reactant of Route 2
Eflornithine hydrochloride
Reactant of Route 3
Eflornithine hydrochloride
Reactant of Route 4
Eflornithine hydrochloride
Reactant of Route 5
Eflornithine hydrochloride
Reactant of Route 6
Eflornithine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.